N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is part of the benzo[c][1,2,5]thiadiazole family, which is known for its strong electron-accepting properties and has been extensively studied for various applications, including photovoltaics, fluorescent sensors, and photocatalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with morpholinobut-2-yn-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups .
Scientific Research Applications
N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying electron donor-acceptor systems.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications, such as labeling lipid droplets, mitochondria, and plasma membranes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties enable it to participate in electron transfer processes, which are crucial for its applications in photovoltaics and photocatalysis. In biological systems, the compound may interact with cellular components, leading to its use as a fluorescent probe or potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Known for their use as fluorophores and visible light organophotocatalysts.
Thiazole Derivatives: Exhibit diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.
Uniqueness
N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide stands out due to its unique combination of a morpholinobut-2-yn-1-yl group with the benzo[c][1,2,5]thiadiazole core. This structure imparts distinct electronic and photophysical properties, making it highly versatile for various scientific applications.
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(12-3-4-13-14(11-12)18-22-17-13)16-5-1-2-6-19-7-9-21-10-8-19/h3-4,11H,5-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKBLXSUVHUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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